4-(4-fluorobenzyl)-1-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4OS/c1-16-5-4-6-18(13-16)15-31-24-27-26-23-28(14-17-9-11-19(25)12-10-17)22(30)20-7-2-3-8-21(20)29(23)24/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQKXANRYYRHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Triazoloquinazolinones are explored for diverse biological activities, including anticonvulsant, antihistaminic, and antimicrobial effects. Key structural variations occur at the 1- and 4-positions, which critically modulate activity. Below is a comparative analysis:
Substituent Effects on Activity
- 4-Position Modifications: Fluorobenzyl vs. Chlorobenzyl: Fluorine’s electron-withdrawing nature enhances metabolic stability and membrane permeability compared to chlorine, as seen in anticonvulsant analogues . Benzyl vs.
- 1-Position Modifications: Thioether vs. Heterocyclic vs. Alkyl: Piperazinyl or pyrrolidinyl substituents enhance antihistaminic activity by mimicking endogenous amine structures .
Physicochemical and Computational Insights
- Molecular Weight and Solubility : The target compound (MW ≈ 459.5 g/mol) is heavier than simpler analogues (e.g., 4-phenyl derivatives, MW ≈ 300 g/mol), which may affect solubility. Fluorine and thioether groups likely increase logP, favoring lipid solubility .
- DFT Studies: Crystal structure analyses of chlorobenzyl analogues reveal planar triazoloquinazolinone cores with substituents influencing π-π stacking and hydrogen bonding, critical for receptor binding .
Q & A
Basic: What synthetic methodologies are effective for constructing the triazoloquinazolinone core in this compound?
The triazoloquinazolinone scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted quinazolinones with thiosemicarbazides under acidic conditions, followed by oxidative cyclization. For regioselective introduction of the fluorobenzyl and methylbenzylthio groups, nucleophilic substitution at the sulfur atom (using NaH or K₂CO₃ as a base) is recommended. Microwave-assisted synthesis (e.g., 70–80°C in PEG-400 with Bleaching Earth Clay catalyst) can enhance reaction efficiency .
Basic: How can structural ambiguities in the triazoloquinazolinone derivative be resolved using spectroscopic techniques?
- ¹H/¹³C NMR : The fluorobenzyl protons appear as doublets (δ 7.2–7.4 ppm, J = 8.5 Hz), while methylbenzylthio groups show singlet methyl signals (δ 2.3–2.5 ppm).
- IR : Stretching vibrations for C=S (1150–1250 cm⁻¹) and triazole C=N (1550–1600 cm⁻¹) confirm the core structure.
- X-ray crystallography : Resolves steric effects from bulky substituents. For example, a related triazoloquinazolinone exhibited a dihedral angle of 85.3° between the triazole and quinazolinone planes .
Advanced: What computational strategies predict the biological activity and binding modes of this compound?
- DFT calculations : Optimize molecular geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps). A study on a bromo-substituted analog showed a HOMO energy of -5.8 eV, indicating nucleophilic reactivity .
- Molecular docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential. Docking scores (< -8.5 kcal/mol) suggest strong binding via fluorobenzyl hydrophobic interactions and triazole hydrogen bonding .
Advanced: How can contradictory biological activity data across studies be reconciled?
Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For example:
- Antimicrobial activity : MIC values may vary due to differences in bacterial strains (e.g., S. aureus vs. E. coli). Standardize testing using CLSI guidelines.
- Cytotoxicity : Conflicting IC₅₀ results in cancer cell lines (e.g., MCF-7 vs. HeLa) may reflect variable expression of target proteins. Validate via siRNA knockdown or Western blotting .
Basic: What stability considerations are critical for handling this compound during experiments?
- Thermal stability : Decomposition occurs above 200°C; store at -20°C under inert gas.
- Light sensitivity : Protect from UV exposure to prevent thioether oxidation.
- pH-dependent hydrolysis : Degrades rapidly in acidic media (pH < 3); use neutral buffers for biological assays .
Advanced: How can structure-activity relationship (SAR) studies optimize substituent effects on bioactivity?
- Fluorobenzyl group : Enhances lipophilicity (logP +0.5) and membrane permeability. Replace with chlorobenzyl to assess halogen size impact.
- Methylbenzylthio moiety : Methyl substitution at the meta position improves metabolic stability compared to para. Test analogs with CF₃ or OCH₃ groups for electronic effects .
Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?
- Low yields : Optimize stoichiometry (e.g., 1.2:1 thiol:quinazolinone ratio) and use flow chemistry for continuous processing.
- Purity issues : Employ preparative HPLC (C18 column, 70% MeCN/H₂O) to remove byproducts like sulfoxides .
Basic: Which analytical techniques quantify this compound in pharmacokinetic studies?
- HPLC-MS/MS : Use a C18 column with ESI+ ionization (m/z 465 → 348 transition). Limit of quantification: 0.1 ng/mL.
- UV-Vis : Detect at λ = 270 nm (ε = 12,500 M⁻¹cm⁻¹) in plasma samples after protein precipitation with acetonitrile .
Advanced: How do solvent polarity and catalyst choice influence reaction outcomes?
- Polar solvents (DMF, PEG-400) : Increase reaction rates but may promote side reactions (e.g., hydrolysis).
- Catalysts : Bleaching Earth Clay (pH 12.5) improves yields by 20% vs. traditional bases like NaOH .
Advanced: What mechanistic insights explain the compound’s enzyme inhibition?
The triazole nitrogen forms a hydrogen bond with catalytic residues (e.g., Tyr132 in 14-α-demethylase), while the fluorobenzyl group occupies a hydrophobic pocket. MD simulations show a binding free energy of -45.2 kJ/mol, consistent with competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
